molecular formula C18H19NO3S2 B14111868 6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid

6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid

Cat. No.: B14111868
M. Wt: 361.5 g/mol
InChI Key: BBSQLRKBOCURJB-UHFFFAOYSA-N
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Description

6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions

6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid is unique due to its specific cinnamylidene substitution, which may confer distinct biological activities compared to other thiazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

6-(5-cinnamylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid

InChI

InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)

InChI Key

BBSQLRKBOCURJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

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